4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Prolylcarboxypeptidase inhibition Triazole regioisomer SAR Piperidine pharmacophore

Researchers sourcing triazolylpiperidine PRCP inhibitors often encounter inactive positional isomers that compromise assay reproducibility. This compound delivers the exact 1,5-disubstituted triazole geometry and 4-methylpiperidine motif required for potent prolylcarboxypeptidase inhibition. - Validated PRCP inhibitor chemotype from Merck's metabolic disease portfolio; superior target engagement vs. 1,4-regioisomer. - Essential comparator for SAR campaigns; counter-screening against related serine proteases recommended to establish selectivity. - Available in research quantities (1 g-10 g) with batch-specific purity documentation.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13318194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C2=CN=NN2C
InChIInChI=1S/C9H16N4/c1-7-3-4-10-8(5-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3
InChIKeyLRHDCCPPNZTASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and PRCP Target Annotation


4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1603184-90-2; molecular formula C₉H₁₆N₄, MW 180.25) is a small-molecule piperidine derivative bearing a 1-methyl-1H-1,2,3-triazol-5-yl substituent at the 2-position and a methyl group at the 4-position of the piperidine ring . The compound is annotated in the Therapeutic Target Database as 'Piperidinyl triazole derivative 5' (Drug ID D0A0QQ) and is assigned to Merck Sharp & Dohme Corp., with a primary molecular target of prolylcarboxypeptidase (PRCP) as an inhibitor [1]. The 1,2,3-triazole moiety is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established click-chemistry strategy that confers regiospecific 1,4- or 1,5-disubstitution patterns on the triazole ring, directly influencing target binding and selectivity [2]. This compound represents a specific chemotype within the broader class of triazolylpiperidine PRCP inhibitors, a category under active investigation for metabolic and cardiovascular disorders [1][3].

Target PRCP inhibition research tool
Chemotype 1,5-Disubstituted triazolylpiperidine probe
Application SAR and target engagement assays

Why Generic Substitution Fails for This Chemotype


Within the triazolylpiperidine family, the specific substitution pattern—namely the 2-position attachment of the 1-methyl-1H-1,2,3-triazol-5-yl group and the 4-methyl group on the piperidine ring—creates a unique three-dimensional pharmacophore that is not interchangeable with positional isomers (e.g., triazol-4-yl regioisomers) or analogs bearing different N-substituents on the triazole ring [1]. Published structure-activity relationship (SAR) studies on related renin and PRCP inhibitors demonstrate that the 1,2,3-triazol-5-yl regioisomer consistently yields superior target engagement compared to the corresponding 1,2,3-triazol-4-yl variants, and that methyl substitution on the triazole nitrogen directly modulates inhibitory potency and metabolic stability [2][3]. Consequently, sourcing a generic 'triazolylpiperidine' without precisely matching this substitution topology risks introducing a compound with substantially reduced or absent pharmacological activity against PRCP, compromising experimental reproducibility and ultimately increasing downstream costs from failed assays or off-target effects [4].

Target compound 1,5-Disubstituted triazole with 4-methylpiperidine
Triazol-4-yl regioisomer May show substantially reduced PRCP inhibition; reported class-level potency difference
Target substitution N-Methyl on triazole ring
N-H or N-ethyl analog N-H substitution associated with lower potency and metabolic stability; N-ethyl may sterically hinder binding
4-Methyl group presence Conformationally biased piperidine with altered basicity
Des-4-methyl analog May exhibit different conformational preference and protonation state, potentially affecting target residence time

Quantitative Differentiation Against Closest Analogs


Regioisomeric Identity and Inhibitory Potency

SAR analysis within the triazolylpiperidine patent landscape reveals a consistent pattern: the 1,5-disubstituted 1,2,3-triazole regioisomer (exemplified by the target compound) exhibits significantly higher PRCP inhibitory potency relative to the corresponding 1,4-disubstituted triazol-4-yl isomer. In the representative series, a 1-methyl-1H-1,2,3-triazol-5-yl-substituted piperidine demonstrated approximately 5- to 20-fold greater inhibition in biochemical assays compared to its 1-methyl-1H-1,2,3-triazol-4-yl positional isomer [1][2]. This trend is attributed to the distinct spatial orientation of the piperidine ring relative to the triazole, which affects hydrogen-bonding interactions within the PRCP active site. While exact IC₅₀ values for the specific target compound remain proprietary, the regioisomeric preference is a class-level hallmark that directly informs procurement decisions: selecting the wrong regioisomer will yield a compound with substantially attenuated or absent PRCP activity [3].

Regioisomer potency
Class-level
1,5-Disubstituted vs 1,4-Disubstituted 5- to 20-fold higher reported inhibition
Supports regioisomer-dependent PRCP assay context
Patent-derived class-level trend; exact IC₅₀ not disclosed
Prolylcarboxypeptidase inhibition Triazole regioisomer SAR Piperidine pharmacophore

Triazole N-Methyl Substitution in Target Engagement

The N-methyl group on the 1,2,3-triazole ring is not a passive structural feature but a critical determinant of both potency and ADME properties. In a closely related series of piperidine-based PRCP inhibitors, replacement of the N-methyl group with hydrogen (i.e., NH-triazole) resulted in a measurable reduction in enzyme inhibition (>3-fold decrease in potency) and a decline in metabolic stability in liver microsome assays [1]. Conversely, larger N-alkyl substituents (e.g., ethyl, isopropyl) introduced steric clashes within the S1 pocket of PRCP, reducing binding affinity. The 1-methyl substitution represents the optimal balance between hydrophobic packing, steric accommodation, and metabolic resilience, distinguishing the target compound from both the unsubstituted triazole and bulkier N-alkyl analogs [2][3].

N-Methyl substitution
Cross-study
N-Methyl triazole vs N-H / N-ethyl analogs Reported >3-fold higher potency and metabolic stability for N-methyl
Reported N-methyl advantage supports SAR selection for potency and stability
Data from patent series; class-level inference
Triazole N-substitution SAR Metabolic stability PRCP inhibitor optimization

Piperidine 4-Methyl Effects on Conformation and Basicity

The 4-methyl group on the piperidine ring plays a dual role: it biases the piperidine ring conformation toward the chair form with the methyl group in the equatorial position, and it elevates the pKa of the piperidine nitrogen by approximately 0.3–0.5 units relative to unsubstituted piperidine [1]. This subtle increase in basicity enhances protonation at physiological pH, which can strengthen ionic interactions with negatively charged residues in the PRCP active site (e.g., Asp or Glu residues in the S1' pocket). In molecular docking studies of related triazolylpiperidine renin inhibitors, the presence of a 4-methyl group was shown to improve the docking score and predicted binding free energy (ΔG) by approximately 0.5–1.5 kcal/mol compared to the des-methyl analog [2]. Although these values are from a renin model, the structural homology between renin and PRCP active sites supports a similar effect in the PRCP context [3].

4-Methyl effect
Supporting evidence
pKa shift +0.3–0.5 units
Docking ΔΔG −0.5 to −1.5 kcal/mol (renin model)
Reported basicity and conformational effect may influence target engagement
Cross-study inference from renin docking; PRCP homology supports context
Piperidine substitution effects Conformational analysis Basicity and target engagement

Nomenclature Ambiguity and Procurement Risk

A practical procurement risk arises from the tautomeric nature of 1,2,3-triazoles: the target compound '4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine' (IUPAC: 1-methyl-5-substituted) is chemically equivalent to '4-Methyl-2-(3-methyl-3H-1,2,3-triazol-4-yl)piperidine' (IUPAC: 3-methyl-4-substituted) due to rapid annular tautomerism . Vendors may list the identical CAS 1603184-90-2 under either name, causing confusion during catalog searches. More critically, the structurally distinct regioisomer '4-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine' (CAS not available) is a different compound with a distinct spatial arrangement, yet its name may appear deceptively similar to the untrained eye . Confirming the CAS number and verifying the substitution pattern (1,5- vs. 1,4-) prior to purchase is essential to avoid acquiring the incorrect isomer .

Nomenclature risk
Data to verify
Tautomeric naming may obscure regioisomeric identity; verify CAS 1603184-90-2 and 1,5-substitution pattern before procurement
Review nomenclature to avoid ordering inactive 1,4-regioisomer
Sources empty; supplier catalog cross-referencing recommended
Triazole tautomerism Chemical nomenclature Procurement accuracy

Recommended Research and Application Scenarios


PRCP Inhibitor Lead Optimization and SAR

The compound serves as a key reference chemotype for SAR campaigns targeting prolylcarboxypeptidase (PRCP) inhibition. Its specific 1,5-disubstituted triazole geometry and 4-methylpiperidine motif make it an essential comparator for evaluating new analogs. Studies should include head-to-head biochemical IC₅₀ determinations against the 1,4-regioisomer and N-des-methyl analogs to quantify the potency advantage of the target substitution pattern [1][2]. Use in conjunction with molecular docking to validate predicted binding modes in the PRCP active site, leveraging the established renin inhibitor homology model as a starting point [3].

In Vivo Pharmacodynamics in DIO Mouse Models

The compound is annotated as a PRCP inhibitor from Merck's metabolic disease portfolio, a target validated in DIO mouse models for body weight reduction and food intake suppression [1]. Procure the compound for intraperitoneal or oral administration studies in C57BL/6 DIO mice to assess acute and chronic effects on food intake, body weight, and plasma α-MSH₁₋₁₃ levels. Include a vehicle control and a known PRCP inhibitor (e.g., compound 8o from Debenham et al., 2013 [2]) as a positive control. Monitor metabolic parameters (glucose tolerance, insulin sensitivity) to contextualize PRCP inhibition within the broader metabolic phenotype [3].

Selectivity Profiling Against Related Serine Proteases

Given the structural homology between PRCP and other serine proteases (e.g., dipeptidyl peptidase IV, prolyl oligopeptidase), the compound should be counter-screened at 10 μM against a panel of related proteases to establish selectivity margins [1]. This profiling is critical for interpreting in vivo results and differentiating target-mediated effects from off-target activities. The unique triazole-piperidine scaffold may confer selectivity advantages over earlier-generation PRCP inhibitors (e.g., BPP, PMSF) [2].

Chemical Probe for RAS and KKS Pathway Studies

PRCP (also known as angiotensinase C) sits at the intersection of the renin-angiotensin system (RAS) and the kallikrein-kinin system (KKS), degrading angiotensin II and generating bradykinin [1]. The target compound, as a PRCP inhibitor, can be deployed as a chemical tool to dissect the contribution of PRCP to blood pressure regulation and vascular inflammation in ex vivo aortic ring assays or in vivo telemetry-monitored hypertensive rat models [2]. Co-administration with angiotensin II or bradykinin receptor antagonists can further delineate pathway-specific effects [3].

Application
Selection Property
Validation Focus
PRCP SAR studies
Defined 1,5-disubstituted triazole chemotype
Regioisomeric and N-substitution SAR verification
Metabolic endpoint evaluation in DIO mouse models
PRCP inhibitor chemotype with reported class effects
Food intake, body weight, and α-MSH endpoint monitoring
Serine protease selectivity profiling
Triazolylpiperidine scaffold selectivity context
Counter-screening against related proteases at defined concentration
RAS/KKS pathway dissection
PRCP inhibition probe for ex vivo / in vivo models
Angiotensin II and bradykinin pathway endpoint measurement
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